5-Thiazolemethanol, 2-(2,2,2-trifluoroethoxy)-
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Overview
Description
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanol group. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol typically involves the reaction of 2,2,2-trifluoroethanol with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoroethoxy group or to modify the thiazole ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .
Scientific Research Applications
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)thiazol-5-yl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: Another related compound with a trifluoromethyl group and an ethanol group.
Uniqueness
The presence of the trifluoroethoxy group in (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6F3NO2S |
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Molecular Weight |
213.18 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2S/c7-6(8,9)3-12-5-10-1-4(2-11)13-5/h1,11H,2-3H2 |
InChI Key |
PXVQRJBMGRCWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)OCC(F)(F)F)CO |
Origin of Product |
United States |
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